Adamantanyl 2,2-diiodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantanyl 2,2-diiodoacetate is a chemical compound with the empirical formula C12H16I2O2 and a molecular weight of 446.06 g/mol . It is known for its application as a photocyclopropanation reagent, which is capable of late-stage functionalization of organic molecules . This compound is particularly useful in the cyclopropanation of styrenes in the presence of visible light, without the need for a photocatalyst .
Preparation Methods
Adamantanyl 2,2-diiodoacetate can be synthesized through a reaction involving 3-(adamantan-1-yloxy)-3-oxopropanoic acid and N-iodosuccinimide (NIS) . This method allows for the preparation of the compound on a gram scale, producing a white solid . The reaction conditions typically involve the use of visible light to trigger the photoinduced generation of iodomethyl carbonyl radicals .
Chemical Reactions Analysis
Adamantanyl 2,2-diiodoacetate primarily undergoes cyclopropanation reactions. The compound is used in the cyclopropanation of styrenes, where it reacts in the presence of visible light to form cyclopropane rings . This reaction does not require a photocatalyst, making it a transition-metal-free and diazo-free process . The major product formed from this reaction is the cyclopropane derivative of the styrene used .
Scientific Research Applications
Adamantanyl 2,2-diiodoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Adamantanyl 2,2-diiodoacetate involves the photoinduced generation of iodomethyl carbonyl radicals . These radicals are highly reactive and can cyclopropanate a wide array of styrenes with excellent chemoselectivity and functional group tolerance . The process is initiated by visible light, which triggers the formation of the reactive species without the need for a photocatalyst .
Comparison with Similar Compounds
Adamantanyl 2,2-diiodoacetate is unique due to its ability to perform cyclopropanation reactions without the need for a photocatalyst . Similar compounds include:
Diiodomethane: Used in traditional cyclopropanation reactions but requires a photocatalyst.
Bis(catecholato)iodomethylsilicate reagents: Used in redox-neutral cyclopropanations but also require photocatalysts.
Radical borocyclopropanation reagents: Involve the generation of cyclopropylboronates but require flow techniques and photocatalysts.
This compound stands out due to its operational simplicity and broad applicability in cyclopropanation reactions .
Properties
Molecular Formula |
C12H16I2O2 |
---|---|
Molecular Weight |
446.06 g/mol |
IUPAC Name |
1-adamantyl 2,2-diiodoacetate |
InChI |
InChI=1S/C12H16I2O2/c13-10(14)11(15)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2 |
InChI Key |
UUAQNDMBSSLPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)C(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.